The IUPAC name for 1-hexylpiperidin-4-amine is 4-amino-1-hexylpiperidine, reflecting the hexyl group (-C₆H₁₃) attached to the nitrogen atom (position 1) and the primary amine (-NH₂) at position 4 of the piperidine ring. Its molecular formula is C₁₁H₂₄N₂, with a calculated exact mass of 184.1940 g/mol.
Structural Features:
The SMILES notation for this compound is CCCCCCN1CCC(CC1)N, and its InChIKey can be generated computationally but is not explicitly documented in existing databases.
While 1-hexylpiperidin-4-amine lacks a widely recognized CAS Registry Number in the provided sources, its structural analogs offer insights into potential synonyms and identifiers:
Key differences arise from the alkyl chain length, which influences physical properties such as hydrophobicity and boiling point. For example, the hexyl derivative’s longer carbon chain likely increases its lipophilicity compared to the methyl analog.
Piperidine derivatives exhibit conformational flexibility due to their six-membered ring structure. For 1-hexylpiperidin-4-amine:
Ring Conformations:
Stereoisomerism:
Tautomerism:
Reductive amination serves as a cornerstone for synthesizing 1-hexylpiperidin-4-amine, particularly through the conversion of ketone precursors to amine derivatives. A prominent method involves the use of ammonium formate and palladium on carbon (Pd/C) in methanol, which facilitates the reduction of 1-hexylpiperidin-4-one to the corresponding amine under mild conditions (60°C, 2 hours) [1]. This approach achieves quantitative yields by leveraging the dual role of ammonium formate as both a nitrogen source and a reductant.
Alternative protocols employ sodium cyanoborohydride in combination with aldehydes or ketones, enabling stereoselective formation of piperidines. For instance, Jiang et al. demonstrated ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde with aniline derivatives, achieving high selectivity for non-symmetrical piperidines under hydrogen gas [2]. Similarly, microwave-assisted Leuckart reactions using aryl ammonium formate have been reported to enhance reaction rates and yields by 20–30% compared to conventional heating [2].
Table 1: Comparative Analysis of Reductive Amination Catalysts
| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Pd/C + NH₄HCO₂ | 1-Hexylpiperidin-4-one | 60 | 100 | >99% | [1] |
| Ru(II) + H₂ | Glutaric dialdehyde | 120 | 85 | 92% cis | [2] |
| NaBH₃CN + AcOH | 4-Piperidone | 25 | 78 | 89% trans | [2] |
Catalytic hydrogenation has emerged as a scalable and energy-efficient strategy for synthesizing 1-hexylpiperidin-4-amine, particularly through the reduction of pyridine or tetrahydropyridine intermediates. A breakthrough method by Saito et al. utilized rhodium-supported carbon catalysts in an electrocatalytic hydrogenation system, achieving 98% yield of piperidine at ambient temperature and pressure [3]. The reduction of Rh(III) oxides to metallic Rh(0) was critical for activating the catalyst surface, which moderated piperidine desorption energy and enhanced reaction efficiency [3].
Platinum-molybdenum (Pt-Mo) bimetallic catalysts on γ-alumina have also shown promise in hydrogenation reactions. Under 2.0 MPa H₂ at 100°C, these catalysts facilitated the reductive amination of carboxylic acids with piperidine derivatives, achieving >90% conversion rates in n-hexane solvent [6]. The synergistic effect between Pt and Mo sites improved substrate adsorption and hydrogen dissociation kinetics, reducing reaction times by 40% compared to monometallic systems [6].
Solvent selection profoundly impacts the efficiency of 1-hexylpiperidin-4-amine synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of ammonium formate and Pd/C catalysts, enabling homogeneous reaction conditions [1]. In contrast, nonpolar solvents such as n-hexane favor hydrogenation reactions by minimizing side interactions between the solvent and metallic catalysts [6].
Reaction optimization studies reveal that temperature gradients and stirring rates are critical for minimizing byproduct formation. For example, maintaining a temperature of 60°C during Pd/C-mediated reductive amination prevents the decomposition of ammonium formate while ensuring complete ketone conversion [1]. Similarly, increasing stirring speeds from 200 to 600 rpm improved mass transfer in Pt-Mo catalytic systems, boosting yields by 15% [6].
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Polarity Index | Reaction Type | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Methanol | 5.1 | Reductive Amination | 100 | 0 |
| n-Hexane | 0.0 | Catalytic Hydrogenation | 92 | 3 |
| DMF | 6.4 | Microwave Leuckart | 88 | 5 |
Purification of 1-hexylpiperidin-4-amine necessitates tailored approaches to address polar byproducts and unreacted precursors. Celite filtration followed by rotary evaporation is widely employed for initial isolation, particularly in Pd/C-catalyzed reactions, achieving >95% purity [1]. For high-purity applications, preparative HPLC with C18 reverse-phase columns resolves closely related impurities, as demonstrated in the synthesis of carbon-11-labeled piperidine derivatives [5].
Crystallization techniques using ethanol-water mixtures (3:1 v/v) have been optimized for aminopiperidines, yielding crystals with 99% chemical purity. This method exploits the differential solubility of amine hydrochlorides in aqueous ethanol, enabling selective precipitation of the target compound [2].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-Hexylpiperidin-4-amine through characteristic chemical shift patterns. Based on data from structurally related piperidine derivatives, the ¹H NMR spectrum would be expected to exhibit several distinct regions [1] .
The piperidine ring protons typically appear in the δ 2.8–3.2 ppm region, representing the methylene protons adjacent to the nitrogen atom . The C-4 proton bearing the amino group would appear as a multiplet around δ 2.4–2.8 ppm, while the remaining ring methylene protons would be observed in the δ 1.4–2.0 ppm range [3]. The hexyl chain would contribute characteristic signals with the N-CH₂ protons appearing around δ 2.3–2.5 ppm, and the remaining methylene groups creating a complex multiplet pattern in the δ 0.9–1.6 ppm region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm [3].
¹³C NMR spectroscopy would reveal the carbon framework, with the piperidine ring carbons appearing in distinct regions. The C-4 carbon bearing the amino group would appear around δ 50–55 ppm, while other ring carbons would be observed in the δ 25–45 ppm range [1]. The hexyl chain carbons would create a characteristic pattern with the N-CH₂ carbon around δ 58–60 ppm and the remaining chain carbons appearing between δ 14–35 ppm [3].
Two-dimensional NMR techniques such as COSY and HSQC would provide additional structural confirmation by establishing connectivity patterns between adjacent protons and carbon-proton correlations respectively [4].
Mass spectrometry of 1-Hexylpiperidin-4-amine would follow characteristic fragmentation patterns observed in piperidine derivatives. The molecular ion peak would appear at m/z 184 (M+- ), though this may be weak due to the presence of aliphatic amine groups [5].
Primary fragmentation would likely proceed through α-cleavage adjacent to the nitrogen atoms, a predominant fragmentation mode for aliphatic amines [5]. Loss of the hexyl radical (C₆H₁₃- , mass 85) would produce a base peak at m/z 99, corresponding to the 4-aminopiperidinium ion. Alternatively, cleavage at the N-hexyl bond could generate the hexyl cation at m/z 85.
Secondary fragmentation patterns would include loss of ammonia (NH₃, mass 17) from the molecular ion, producing an ion at m/z 167 [5]. The piperidine ring could undergo ring-opening reactions, potentially leading to linear fragments. Loss of smaller alkyl fragments from the hexyl chain, such as ethyl (C₂H₅, mass 29) or propyl (C₃H₇, mass 43) radicals, would create additional characteristic ions [5].
The mass spectral fragmentation would be influenced by the basicity of both nitrogen centers, with preferential charge retention on the more basic piperidine nitrogen [5]. Electron impact ionization would likely produce a complex fragmentation pattern with numerous ions in the lower mass range due to extensive alkyl chain fragmentation.
The phase transition behavior of 1-Hexylpiperidin-4-amine can be estimated based on data from related piperidine derivatives and structure-property relationships. The melting point would be expected to be significantly lower than that of 1-methylpiperidin-4-amine, which has a reported melting point of 203-207°C [6] [7] [8].
The extended hexyl chain would increase molecular flexibility and reduce intermolecular hydrogen bonding efficiency, likely resulting in a melting point in the range of 40-80°C. The presence of the primary amino group would still provide some hydrogen bonding capability, preventing the compound from being liquid at room temperature [9].
| Property | Estimated Value | Comparison Compound | Reference Value |
|---|---|---|---|
| Melting Point | 50-70°C | 1-Methylpiperidin-4-amine | 203-207°C [6] |
| Boiling Point | 280-320°C | 1-Methylpiperidin-4-amine | 141°C at 760 mmHg [8] |
| Density | 0.90-0.92 g/cm³ | 1-Methylpiperidin-4-amine | 0.912 g/cm³ [9] |
The boiling point would be substantially higher than shorter-chain analogues due to the increased molecular weight and van der Waals interactions from the hexyl chain. Based on thermodynamic data for piperidine derivatives [10], the boiling point would likely exceed 280°C at standard pressure, representing an increase of approximately 15-20°C per additional methylene unit in the alkyl chain.
The vapor pressure of 1-Hexylpiperidin-4-amine would be significantly lower than shorter-chain piperidine derivatives due to the increased molecular weight and intermolecular forces. While 1-methylpiperidin-4-amine exhibits a vapor pressure of 6.0±0.3 mmHg at 25°C [9], the hexyl derivative would show markedly reduced volatility.
Based on structure-volatility relationships for aliphatic amines, the vapor pressure at 25°C would be estimated at approximately 0.01-0.1 mmHg, representing a substantial decrease in volatility [11]. This reduced vapor pressure would be attributed to both the increased molecular weight (184 vs 114 for the methyl analogue) and enhanced intermolecular van der Waals interactions from the extended alkyl chain.
The compound would exhibit low volatility characteristics at ambient temperature, requiring elevated temperatures for distillation or sublimation. The flash point would be expected to exceed 100°C, classifying it as a combustible liquid rather than flammable [9]. Storage and handling considerations would need to account for the basic nature of both nitrogen centers, which could lead to degradation in the presence of acids or oxidizing agents.
The solubility profile of 1-Hexylpiperidin-4-amine reflects the dual nature of its hydrophilic amino groups and lipophilic hexyl chain. Water solubility would be significantly reduced compared to shorter-chain analogues due to the extended alkyl substituent, despite the presence of two basic nitrogen centers.
The compound would exhibit moderate solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding with the amino groups can overcome the hydrophobic character of the hexyl chain [12]. In polar aprotic solvents like dimethyl sulfoxide and acetonitrile, good solubility would be expected due to favorable dipole interactions.
| Solvent System | Estimated Solubility | Basis for Estimation |
|---|---|---|
| Water | 1-5 g/L | Reduced vs methyl analogue due to alkyl chain |
| Methanol | 50-100 g/L | Hydrogen bonding capability [12] |
| Dichloromethane | 20-50 g/L | Moderate polarity matching |
| n-Octanol | >100 g/L | Lipophilic character of hexyl chain |
The octanol-water partition coefficient (log P) would be significantly higher than shorter-chain piperidine derivatives, reflecting increased lipophilicity. Based on structure-partition coefficient relationships [13], the log P value would be estimated at approximately 2.5-3.5, compared to values around 0.5-1.5 for methylated analogues [12].
This increased lipophilicity would enhance membrane permeability and bioavailability in biological systems, while potentially reducing aqueous solubility. The partition coefficient would be pH-dependent due to the ionizable amino groups, with increased water solubility under acidic conditions where protonation occurs [14].
The compound would likely demonstrate good solubility in organic solvents commonly used in pharmaceutical formulations, such as propylene glycol and polyethylene glycol derivatives. The amphiphilic nature might also confer surfactant-like properties at higher concentrations, though this would require specific experimental validation [12].